REACTION_SMILES
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[CH3:38][C:39]#[N:40].[F:1][c:2]1[cH:3][c:4]2[c:5]([c:6]([CH:9]3[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][c:17]4[c:18]([CH3:30])[n:19][c:20]5[n:21]([c:22]4=[O:23])[CH2:24][CH:25]([O:28][CH3:29])[CH2:26][CH2:27]5)[CH2:13][CH2:14]3)[n:7][o:8]2)[cH:31][cH:32]1.[I:33][Si:34]([CH3:35])([CH3:36])[CH3:37]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([c:6]([CH:9]3[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][c:17]4[c:18]([CH3:30])[n:19][c:20]5[n:21]([c:22]4=[O:23])[CH2:24][CH:25]([OH:28])[CH2:26][CH2:27]5)[CH2:13][CH2:14]3)[n:7][o:8]2)[cH:31][cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CCc2nc(C)c(CCN3CCC(c4noc5cc(F)ccc45)CC3)c(=O)n2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)I
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Name
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Type
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product
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Smiles
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Cc1nc2n(c(=O)c1CCN1CCC(c3noc4cc(F)ccc34)CC1)CC(O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |